

3-((4-Chlorobenzyl)oxy)piperidine hydrochloride chemical structure and analysis

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Compound of Interest

Compound Name: 3-((4-Chlorobenzyl)oxy)piperidine
hydrochloride

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An In-depth Technical Guide to the Chemical Structure and Analysis of **3-((4-Chlorobenzyl)oxy)piperidine hydrochloride**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **3-((4-Chlorobenzyl)oxy)piperidine hydrochloride**, a key chemical intermediate in modern drug discovery and development. Designed for researchers, scientists, and pharmaceutical professionals, this document delves into the molecule's structural characteristics and outlines the definitive analytical methodologies for its characterization and quality control. We will move beyond procedural lists to explore the scientific rationale behind method selection, ensuring a deep, applicable understanding of the compound's analytical landscape.

Introduction and Significance

3-((4-Chlorobenzyl)oxy)piperidine hydrochloride belongs to the piperidine class of heterocyclic compounds, which are integral scaffolds in a vast number of pharmaceuticals. The specific combination of a piperidine ring, a flexible ether linkage, and a substituted aromatic moiety makes this compound a versatile building block for synthesizing complex molecules with potential therapeutic activities, particularly in areas like neuroscience.^{[1][2]} Its hydrochloride salt form is typically employed to enhance stability and aqueous solubility, which are critical properties for pharmaceutical handling and formulation.

Accurate and robust analytical characterization is paramount to ensure the identity, purity, and quality of this intermediate, as these attributes directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide establishes a framework for a comprehensive analysis using orthogonal techniques, providing a self-validating system for quality assurance.

Chemical Structure and Physicochemical Properties

The molecular architecture of **3-((4-Chlorobenzyl)oxy)piperidine hydrochloride** is defined by three primary components: a saturated piperidine ring, a 4-chlorobenzyl group, and an ether bridge connecting them at the 3-position of the piperidine. The nitrogen atom of the piperidine ring is protonated, forming a hydrochloride salt.

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Figure 1. 2D Structure of **3-((4-Chlorobenzyl)oxy)piperidine hydrochloride**.

The key physicochemical properties are summarized below. These values are fundamental for designing analytical methods, understanding solubility, and planning synthetic modifications.

Property	Value	Source
Chemical Name	3-((4-Chlorobenzyl)oxy)piperidine hydrochloride	-
Synonyms	3-(p-Chlorobenzoyloxy)piperidine HCl	-
CAS Number	1220033-10-2	[3]
Molecular Formula	C ₁₂ H ₁₇ Cl ₂ NO	[4]
Molecular Weight	262.18 g/mol	[4]
Appearance	White to off-white solid	Typical for similar salts
SMILES	<chem>C1CC(NCC1)OCC2=CC=C(C=C2)Cl.Cl</chem>	-
InChI Key	Information not readily available	-

Structural Insights:

- **Piperidine Ring:** The non-aromatic, saturated ring provides conformational flexibility. As a secondary amine, its nitrogen is basic and readily forms the hydrochloride salt.
- **Ether Linkage:** This C-O-C bond introduces polarity and acts as a flexible spacer, which can be critical for orienting the molecule to interact with biological targets.
- **4-Chlorobenzyl Group:** The aromatic ring serves as a rigid, planar structure. The chlorine atom at the para-position increases lipophilicity and can participate in specific interactions, such as halogen bonding.[3]
- **Hydrochloride Salt:** The salt form significantly enhances the compound's solubility in polar solvents, including water and alcohols, which is advantageous for both analysis and subsequent reaction chemistry.

Spectroscopic Characterization: A Multi-faceted Approach

Spectroscopic analysis provides an unambiguous fingerprint of the molecule. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is essential for complete structural elucidation and identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise carbon-hydrogen framework of the molecule. Experiments are typically conducted in a deuterated solvent such as Deuterium Oxide (D_2O), Methanol- d_4 (CD_3OD), or Dimethyl Sulfoxide- d_6 ($DMSO-d_6$).

Rationale for Solvent Choice: The choice of solvent is critical. D_2O is suitable due to the salt's solubility, but the N-H and O-H protons will exchange and become invisible. $DMSO-d_6$ is often preferred as it solubilizes the salt and allows for the observation of exchangeable protons.

Expected 1H NMR Signals (400 MHz, $DMSO-d_6$):

Proton Assignment	Approx. Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale
Aromatic (C ₆ H ₄)	7.35 - 7.45	Multiplet (AA'BB')	4H	Protons on the chlorophenyl ring. The para-substitution creates a characteristic symmetrical pattern.
Benzyl (-O-CH ₂ -Ar)	4.55	Singlet	2H	Methylene protons adjacent to both an oxygen and an aromatic ring.
Piperidine (-O-CH-)	3.80 - 3.95	Multiplet	1H	The proton on the carbon bearing the ether oxygen is significantly deshielded.
Piperidine (-CH ₂ -NH ₂ ⁺ -)	3.00 - 3.40	Multiplet	4H	Protons on carbons adjacent to the protonated nitrogen are shifted downfield.
Piperidine (other -CH ₂ -)	1.60 - 2.10	Multiplet	4H	Remaining aliphatic protons on the piperidine ring.
Piperidinium (-NH ₂ ⁺ -)	9.00 - 9.50	Broad Singlet	2H	Exchangeable protons on the nitrogen,

broadened by
quadrupole
effects and
exchange.

Expected ^{13}C NMR Signals (100 MHz, DMSO- d_6):

Carbon Assignment	Approx. Chemical Shift (δ , ppm)	Rationale
Aromatic (C-Cl)	131.5	Quaternary carbon attached to chlorine.
Aromatic (C-CH ₂)	137.5	Quaternary aromatic carbon attached to the benzylic carbon.
Aromatic (CH)	128.5, 130.0	Protonated aromatic carbons.
Benzyl (-O-CH ₂ -Ar)	69.5	Benzylic carbon deshielded by the adjacent oxygen.
Piperidine (-O-CH-)	75.0	Carbon bearing the ether oxygen, highly deshielded.
Piperidine (-CH ₂ -NH ₂ ⁺ -)	43.0, 45.0	Carbons adjacent to the charged nitrogen.
Piperidine (other -CH ₂ -)	25.0, 28.0	Remaining aliphatic carbons in the ring.

Protocol: NMR Sample Preparation and Acquisition

- Preparation: Accurately weigh 5-10 mg of **3-((4-Chlorobenzyl)oxy)piperidine hydrochloride**.
- Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6) in a standard 5 mm NMR tube.

- Acquisition: Record ^1H and ^{13}C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.
- Analysis: Process the data (Fourier transform, phase correction, and baseline correction) and integrate the ^1H signals. Assign peaks based on chemical shifts, multiplicities, and correlation experiments (e.g., COSY, HSQC) if necessary.

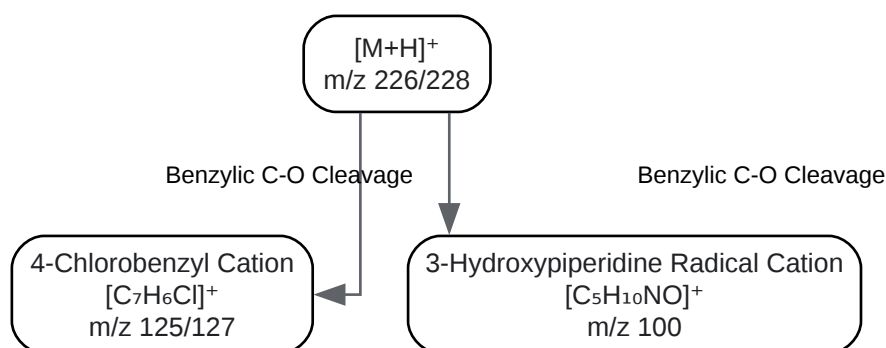
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and gain structural information from fragmentation patterns. Electrospray Ionization (ESI) in positive ion mode is the preferred method for this charged, polar molecule.

Expected Observations (ESI+):

- Parent Ion: The analysis will detect the free base of the molecule as the protonated molecular ion $[\text{M}+\text{H}]^+$.
 - Free Base Formula: $\text{C}_{12}\text{H}_{16}\text{ClNO}$
 - Expected m/z : 226.0993
- Isotopic Pattern: A crucial diagnostic feature is the chlorine isotope pattern. Two peaks will be observed for any chlorine-containing fragment: one for the ^{35}Cl isotope and a second, smaller peak at $M+2$ for the ^{37}Cl isotope, with a relative intensity ratio of approximately 3:1.

Primary Fragmentation Pathway: The most common fragmentation involves the cleavage of the benzylic C-O bond, which is energetically favorable as it leads to the formation of a stable 4-chlorobenzyl cation.



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Caption: Key MS fragmentation pathways.

Protocol: ESI-MS Analysis

- Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent mixture, typically 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures the piperidine nitrogen remains protonated.
- Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
- Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.
- Tandem MS (MS/MS): Select the parent ion (m/z 226.1) for collision-induced dissociation (CID) to generate and analyze fragment ions, confirming the proposed fragmentation pathway.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and reliable method for identifying the presence of key functional groups, confirming the overall structure.

Expected Characteristic Absorption Bands:

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Rationale
3200-2700 (broad)	N ⁺ -H Stretch	Piperidinium ion	The broad, strong absorption is characteristic of a secondary amine salt. [5]
3100-3000	C-H Stretch	Aromatic	C-H bonds on the benzene ring.
2950-2850	C-H Stretch	Aliphatic	C-H bonds of the piperidine and benzyl CH ₂ groups.[5]
~1600, ~1490	C=C Stretch	Aromatic Ring	Skeletal vibrations of the benzene ring.
~1100 (strong)	C-O-C Stretch	Ether	The asymmetric stretch of the ether linkage is typically a strong, prominent band.
~810	C-H Bend	Aromatic (para-subst.)	Out-of-plane bending confirms the 1,4-disubstitution pattern on the benzene ring.
~750	C-Cl Stretch	Aryl Halide	Vibration of the carbon-chlorine bond.

Protocol: FT-IR Analysis (Attenuated Total Reflectance - ATR)

- Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
- Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400

cm⁻¹.

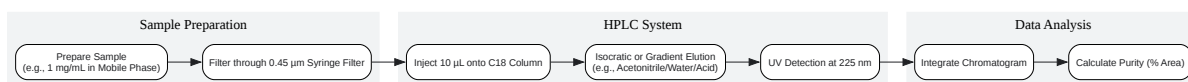
- Analysis: Identify the characteristic peaks and compare them to the expected values to confirm the presence of all key functional groups.

Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of pharmaceutical intermediates and for quantifying the compound in various matrices. A reversed-phase HPLC (RP-HPLC) method with UV detection is the most appropriate choice.

Rationale for Method Design:

- Stationary Phase: A C18 (octadecylsilyl) column is chosen for its versatility and effectiveness in retaining moderately polar compounds like the analyte.
- Mobile Phase: A mixture of an acidic aqueous buffer and an organic modifier (like acetonitrile) is used. The acid (e.g., formic or phosphoric acid) serves to keep the piperidine nitrogen protonated and suppress the silanol groups on the stationary phase, leading to sharp, symmetrical peaks.
- Detection: The chlorobenzyl group contains a strong chromophore, making UV detection highly sensitive. A wavelength of approximately 225 nm is typically optimal for detection.



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Caption: Standard workflow for HPLC purity analysis.

Protocol: RP-HPLC Purity Method

- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Sample Preparation: Prepare a sample solution at a concentration of ~0.5 mg/mL in a 50:50 mixture of Mobile Phase A and B.
- Chromatographic Conditions:
 - Column: C18, 4.6 x 150 mm, 5 µm particle size.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Detection Wavelength: 225 nm.
 - Injection Volume: 10 µL.
 - Gradient Program:
 - 0-2 min: 30% B
 - 2-15 min: 30% to 80% B
 - 15-17 min: 80% B
 - 17.1-20 min: 30% B (re-equilibration)
- Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. The retention time of the main peak serves as an identifier.

Conclusion

The comprehensive analysis of **3-((4-Chlorobenzyl)oxy)piperidine hydrochloride** requires an orthogonal set of analytical techniques. NMR spectroscopy provides definitive structural

confirmation, Mass Spectrometry verifies the molecular weight and key structural motifs, FT-IR offers rapid functional group identification, and HPLC confirms the purity with high sensitivity. The protocols and rationale detailed in this guide establish a robust, self-validating framework for the quality control of this important pharmaceutical intermediate, ensuring its suitability for use in drug synthesis and development.

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